molecular formula C17H19ClN4O B2744662 3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1448078-45-2

3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2744662
CAS RN: 1448078-45-2
M. Wt: 330.82
InChI Key: NMIHKRLXWYMOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound with a molecular formula of C10H17ClN4 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of this compound could involve reactions of N-(4,4-dimethyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide with amines . The reaction mixture is precipitated by pouring into water, the precipitate is filtered off, washed with water, and dried at reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and may involve various intermediates. The percentage composition of the compound is calculated as: C 47.36%; H 3.73%; Cl 8.74%; N 10.36% .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The crystal data collection of a similar compound was done using a colorless lath crystal (Et2O) to record reflections with I > 2 σ (I) on a Rigaku AF11 diffractometer .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, present in this compound, is a versatile scaffold widely used by medicinal chemists. Key features include:

Anti-Depressant Properties

The compound’s structure suggests potential anti-depressant activity. Researchers have synthesized related molecules with promising effects on mood disorders .

Anti-HIV-1 Activity

Indole derivatives, which share structural similarities with our compound, have been investigated for anti-HIV-1 properties. Molecular docking studies reveal their potential as inhibitors .

Targeting Enantioselective Proteins

Due to the stereogenicity of pyrrolidine carbons, different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Researchers study how these affect binding modes to enantioselective proteins .

Sulfonamide Derivatives for Disease Treatment

The compound’s synthetic route involves sulfonamide derivatives. These have shown potency against specific protein targets, such as RORγt, while avoiding undesirable effects .

Safety and Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available literature . It is always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions in the research of this compound could involve exploring its potential applications in various fields. It could also involve studying its interactions with various biological systems .

properties

IUPAC Name

3-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-11-15(21-16(23)13-6-5-7-14(18)10-13)12(2)20-17(19-11)22-8-3-4-9-22/h5-7,10H,3-4,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIHKRLXWYMOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.